Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
Description
This compound is a disodium salt of a naphthalene disulphonate derivative characterized by three key functional groups:
- Position 4: A hydroxyl group (-OH).
- Position 3: An azo (-N=N-) group linked to a 2-methoxyphenyl ring.
- Position 5: A sulphonamide (-NHSO₂-) group connected to a para-toluenesulphonyl (p-tolyl) moiety.
Properties
CAS No. |
6505-96-0 |
|---|---|
Molecular Formula |
C24H19N3Na2O10S3 |
Molecular Weight |
651.6 g/mol |
IUPAC Name |
disodium;4-hydroxy-3-[(2-methoxyphenyl)diazenyl]-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H21N3O10S3.2Na/c1-14-7-9-16(10-8-14)38(29,30)27-19-13-17(39(31,32)33)11-15-12-21(40(34,35)36)23(24(28)22(15)19)26-25-18-5-3-4-6-20(18)37-2;;/h3-13,27-28H,1-2H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
CHVCXJYKVWHEBR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4OC)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-methoxyaniline. This involves treating 2-methoxyaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid in an alkaline medium. This step forms the azo linkage, resulting in the desired azo dye.
Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt, followed by purification through recrystallization or filtration.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in textile dyeing, paper coloring, and as a colorant in food and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure under different conditions. The molecular targets and pathways involved include:
pH Sensitivity: The azo group can accept or donate protons, leading to a color change that is useful in pH indicators.
Binding to Cellular Components: In biological applications, the compound can bind to proteins and nucleic acids, allowing for visualization under a microscope.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related naphthalene disulphonates:
Key Differences and Implications
Azo Group Variations: The target compound’s 2-methoxyphenyl azo group (position 3) contrasts with 3-amino-4-nitrophenyl () or phenyl () azo groups in others. Compounds with dual azo groups (e.g., ) exhibit higher conjugation, which may increase light absorption efficiency but reduce solubility due to rigidity.
Sulphonamide vs. Acetamido/Nitro Groups: The p-tolylsulphonyl amino group in the target compound (position 5) differs from acetamido () or nitro () substituents. Sulphonamides enhance water solubility and binding affinity to proteins, making the compound suitable for biomedical applications.
Chlorine and Methoxy Modifications :
Physicochemical and Application Comparisons
- Solubility : Sulphonated naphthalenes (e.g., ) are generally water-soluble due to their ionic disulphonate groups. The target compound’s methoxy and sulphonamide groups likely enhance solubility in polar solvents.
- Stability : Azo compounds with electron-donating groups (e.g., methoxy in the target) are less prone to photodegradation than nitro-substituted analogs ().
- Chlorinated analogs () may serve as intermediates in pesticide synthesis.
Research Findings and Data
Spectroscopic Data
Biological Activity
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate, commonly referred to as Acid Red 264 (C.I. 18133), is a synthetic azo dye extensively studied for its chemical properties and potential biological activities. This compound is characterized by its vibrant color, water solubility, and stability, making it suitable for various applications in both industrial and research contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 651.60 g/mol. The compound features an azo group (-N=N-) linking two aromatic rings, which is pivotal for its dyeing properties.
| Property | Details |
|---|---|
| CAS Number | 6505-96-0 |
| Molecular Formula | C24H19N3Na2O10S3 |
| Molecular Weight | 651.60 g/mol |
| Solubility | Water-soluble |
| Color | Red |
Cellular Staining and Imaging
One of the primary biological applications of this compound is in cellular staining techniques. The compound has been utilized in histological studies to visualize cellular components under microscopy. Its ability to bind to specific cellular structures allows researchers to study cell morphology and dynamics effectively.
Potential Toxicological Effects
Research indicates that azo dyes, including this compound, may exhibit toxicological effects. Some studies have suggested that certain azo compounds can undergo metabolic reduction in vivo, leading to the formation of potentially harmful amines. For instance, the compound's structural similarities to known carcinogens necessitate careful evaluation regarding its safety profile in biological systems.
Drug Delivery Systems
The stability and solubility of this compound also position it as a candidate for drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining stability in aqueous environments makes it an attractive option for pharmaceutical applications. However, further studies are required to elucidate its interactions at the cellular level and assess its biocompatibility .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cellular Staining Applications : In a study focusing on cellular imaging techniques, this compound was used successfully to stain live cells, allowing for real-time observation of cellular processes.
- Toxicological Assessments : A comprehensive toxicological assessment highlighted the potential endocrine-disrupting effects associated with azo dyes. The study indicated that exposure to certain concentrations of this compound could lead to alterations in metabolic pathways related to xenobiotic processing .
- Drug Delivery Research : Recent advancements in nanotechnology have led researchers to investigate the use of this azo dye in drug delivery systems. Preliminary results suggest that when combined with nanoparticles, the compound enhances the solubility and bioavailability of hydrophobic drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
